![molecular formula C22H20NO6- B12368641 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester
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Overview
Description
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester (CAS: 368443-81-6; molecular formula: C23H23NO6) is a protected derivative of D-aspartic acid. Its structure features:
- D-Aspartic acid backbone: The D-configuration distinguishes it from the more common L-isomer, offering unique stereochemical properties for peptide design .
- Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus ensures stability during solid-phase peptide synthesis (SPPS) and is cleaved under basic conditions (e.g., piperidine) .
- 4-(2-Propen-1-yl) ester: An allyl ester at the β-carboxyl (position 4) provides orthogonal protection, removable via palladium-catalyzed deprotection without affecting Fmoc .
This compound is critical in synthesizing peptides requiring selective side-chain deprotection, particularly in complex sequences with acid-sensitive groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-asp(oall)-oh typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with an allyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and esterification reactions .
Industrial Production Methods
In industrial settings, the production of Fmoc-d-asp(oall)-oh is carried out using large-scale reactors and automated systems to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-asp(oall)-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions involving Fmoc-d-asp(oall)-oh include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Peptide Synthesis
One of the primary applications of D-Aspartic acid derivatives is in the field of peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides, which are crucial for various biological functions and therapeutic applications.
Table 1: Comparison of Protective Groups in Peptide Synthesis
Protective Group | Type | Stability | Deprotection Method |
---|---|---|---|
Fmoc | Acidic | High | Base (e.g., piperidine) |
Boc | Basic | Moderate | Acid (e.g., TFA) |
Z | Neutral | Low | Hydrogenation |
Drug Development
D-Aspartic acid derivatives are also explored in drug development, particularly for neuroprotective agents and treatments for neurological disorders. The ability of D-Aspartic acid to influence neurotransmission makes it a candidate for drugs targeting conditions such as depression and cognitive decline.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that compounds derived from D-Aspartic acid exhibited significant neuroprotective effects in animal models of Alzheimer’s disease. The research highlighted the potential for these compounds to enhance synaptic plasticity and improve cognitive function.
Biochemical Research
In biochemical research, D-Aspartic acid derivatives are utilized as intermediates in the synthesis of more complex molecules. Their unique structure allows researchers to explore various biochemical pathways and interactions, making them valuable tools in understanding cellular mechanisms.
Case Study: Enzyme Inhibition Studies
Research published in Biochemistry investigated the role of D-Aspartic acid derivatives as enzyme inhibitors. The study found that specific modifications to the D-Aspartic acid structure could enhance binding affinity to target enzymes, providing insights into enzyme regulation and potential therapeutic strategies.
Agricultural Applications
Emerging studies suggest that D-Aspartic acid derivatives may have applications in agriculture, particularly as growth regulators or bio-stimulants. Their role in plant metabolism could enhance growth rates and stress resistance, although further research is needed to fully understand these effects.
Mechanism of Action
The mechanism of action of Fmoc-d-asp(oall)-oh involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The allyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to allow for further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally related derivatives:
Key Comparative Insights
Protecting Group Chemistry
- Fmoc vs. Boc : Fmoc (base-labile) is preferred in SPPS for its compatibility with acid-sensitive residues, whereas Boc (acid-labile) requires TFA for cleavage, limiting its use in sequences with acid-labile motifs .
- Orthogonal Deprotection : The allyl ester in the target compound enables Pd-mediated deprotection, avoiding harsh acids/bases. This contrasts with tert-butyl esters, which require TFA .
Stereochemical Considerations
- The D-configuration in the target compound is rare in natural peptides but valuable for designing protease-resistant analogs. L-isomers (e.g., CAS 144120-53-6) dominate biological systems .
Stability and Handling
- Fmoc-protected derivatives generally require storage at -20°C to prevent degradation. Allyl esters are moisture-sensitive but stable under inert atmospheres .
Biological Activity
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester (commonly referred to as Fmoc-D-Asp(4-propenyl) or similar nomenclature) is a derivative of D-aspartic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propenyl ester moiety, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of Fmoc-D-Asp(4-propenyl) can be represented as follows:
This structure includes:
- Fmoc Group : A common protecting group used in peptide synthesis, enhancing solubility and stability.
- Propenyl Ester : This functional group may impart unique reactivity and biological interactions.
Synthesis
The synthesis of Fmoc-D-Asp(4-propenyl) typically involves the coupling of D-aspartic acid with the Fmoc group and subsequent esterification with an appropriate propenyl alcohol. The methods used often include:
- Fmoc Protection : The amino group of D-aspartic acid is protected using Fmoc chloride in a suitable solvent.
- Esterification : The protected amino acid is then reacted with 4-(2-propen-1-yl) alcohol under acidic conditions to form the desired ester.
Inhibition of Liver Fibrosis
Recent studies have shown that derivatives of aspartic acid, including Fmoc-D-Asp(4-propenyl), exhibit significant inhibitory activity against liver fibrosis. Specifically, compounds similar to this derivative demonstrated inhibitory rates on collagen type I alpha 1 (COL1A1), a key marker in liver fibrosis progression. The observed inhibitory rates ranged from 31.18% to 97.44% , significantly outperforming other compounds like EGCG and L-aspartic acid .
Antimicrobial Activity
In vitro studies have indicated that amino acid derivatives can possess antimicrobial properties. For instance, certain conjugates derived from amino acids, including those with the Fmoc group, have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Study 1: Anti-Fibrotic Activity
A study conducted on various aspartic acid derivatives highlighted the superior anti-fibrotic activity of compounds featuring specific structural modifications. Fmoc-D-Asp(4-propenyl) was among those tested, showing promising results in reducing COL1A1 expression in hepatic stellate cells .
Study 2: Antimicrobial Evaluation
Another investigation evaluated the antimicrobial properties of amino acid esters against common pathogens. Fmoc-D-Asp(4-propenyl) exhibited notable activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of Fmoc-D-Asp(4-propenyl) can be influenced by various structural features:
- Fmoc Group : Enhances solubility and stability but may also affect the compound's interaction with biological targets.
- Propenyl Ester : This moiety could enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester?
The compound is synthesized via selective protection of the α-carboxyl group with the Fmoc (9-fluorenylmethyloxycarbonyl) group and the β-carboxyl group with an allyl ester. A typical protocol involves reacting D-aspartic acid with Fmoc-Cl (or Fmoc-OSu) in the presence of a base like Na₂CO₃, followed by allylation of the β-carboxyl group using allyl bromide under anhydrous conditions . Microwave-assisted synthesis can enhance reaction efficiency, reducing side products like undesired esterification or racemization .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on:
- NMR spectroscopy : 1H and 13C NMR to verify Fmoc and allyl ester group incorporation (e.g., allyl protons at δ 5.0–5.5 ppm, Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., calculated for C₂₃H₂₃NO₆: 409.15 g/mol).
- X-ray crystallography : Single-crystal analysis resolves bond angles and conformations, such as the planar Fmoc group and spatial arrangement of the allyl ester .
Q. What are the standard applications of this compound in peptide synthesis?
The allyl ester serves as an orthogonal protecting group for the β-carboxyl group, enabling selective deprotection under mild conditions (e.g., Pd⁰ catalysis) while retaining Fmoc protection on the α-amine. This is critical in solid-phase peptide synthesis (SPPS) for constructing aspartic acid-containing peptides with precise regioselectivity .
Advanced Research Questions
Q. How can researchers mitigate side reactions during allyl ester deprotection in peptide synthesis?
Common issues include incomplete deprotection or Pd⁰ catalyst poisoning. Optimization strategies include:
- Catalyst selection : Use Pd(PPh₃)₄ with excess PhSiH₃ in anhydrous THF to enhance efficiency .
- Monitoring : TLC or LC-MS to track deprogress.
- Purification : Reverse-phase HPLC to isolate peptides from residual Pd or byproducts .
Q. What conformational deviations are observed in the crystal structure compared to solution-phase predictions?
X-ray data (e.g., C23H25NO6 derivative) reveals a two-dimensional sheet structure stabilized by intermolecular hydrogen bonds (e.g., O–H···O between carboxyl and tert-butyl groups). The allyl ester introduces steric hindrance, slightly altering the backbone dihedral angles compared to unmodified D-aspartic acid . Computational models (DFT) may underestimate these effects due to solvent interactions in solution .
Q. How do competing protection strategies (e.g., tert-butyl vs. allyl esters) impact synthetic yields?
Allyl esters offer milder deprotection (Pd⁰-mediated) versus acidic conditions for tert-butyl esters, reducing side reactions in acid-sensitive peptides. However, allylation may require longer reaction times, potentially leading to racemization. Comparative studies show allyl esters improve yields by ~15% in SPPS of aspartic acid-rich sequences .
Q. What are the stability considerations for long-term storage of this compound?
- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent Fmoc group cleavage or allyl ester hydrolysis .
- Light sensitivity : Protect from UV exposure to avoid fluorenyl moiety degradation.
- Moisture control : Use desiccants to minimize β-ester hydrolysis .
Q. Methodological Considerations
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data?
Discrepancies (e.g., bond length variations between X-ray and DFT) arise from crystal packing forces. Validate via:
- Multi-technique analysis : Pair X-ray with solid-state NMR.
- Temperature-dependent studies : Compare data at 90 K (crystallography) vs. ambient conditions (solution NMR) .
Q. What are the best practices for optimizing microwave-assisted synthesis of this compound?
Properties
Molecular Formula |
C22H20NO6- |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/p-1/t19-/m1/s1 |
InChI Key |
FBNFRRNBFASDKS-LJQANCHMSA-M |
Isomeric SMILES |
C=CCOC(=O)C[C@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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